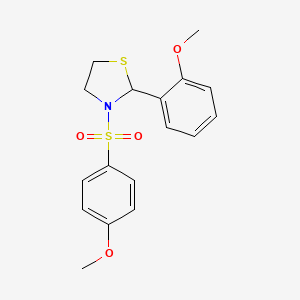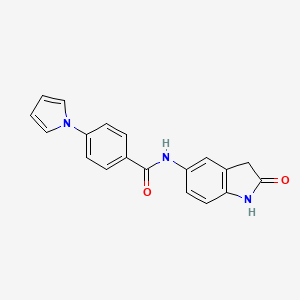![molecular formula C22H31N3OS B2577548 N-(adamantan-1-il)-4-[(piridin-2-ilsulfanyl)metil]piperidin-1-carboxamida CAS No. 1421483-60-4](/img/structure/B2577548.png)
N-(adamantan-1-il)-4-[(piridin-2-ilsulfanyl)metil]piperidin-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic compound known for its unique structural and chemical properties. The compound features a rigid adamantane framework, a piperidine ring, and a pyridine moiety connected through a thioether linkage. This arrangement imparts it with distinct physicochemical characteristics, making it of interest in various scientific fields.
Aplicaciones Científicas De Investigación
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is utilized in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological targets, potential therapeutic applications.
Medicine: : Investigated for its antiviral, antibacterial properties.
Industry: : Used in the development of new materials, catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Intermediate Compounds: : The process begins with the synthesis of key intermediates, such as adamantylamine and pyridine-2-thiol.
Amide Bond Formation: : These intermediates undergo a coupling reaction to form the piperidine ring and introduce the adamantane and pyridine units. Commonly used reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.
Industrial Production Methods
Industrial production often scales up the laboratory synthesis, optimizing conditions such as solvent choice, temperature, and purification techniques. Catalytic methods and continuous flow processes are employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide undergoes various chemical reactions including:
Oxidation: : The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : Selective reduction can be applied to modify specific parts of the molecule.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, amines.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced piperidine derivatives.
Substitution Products: : Functionalized piperidines.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action involves:
Binding to Biological Targets: : The adamantane and piperidine structures enable interaction with specific proteins or enzymes.
Pathways: : Modulation of signal transduction pathways, interference with microbial cell walls or viral replication mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-((3s,5s,7s)-adamantan-1-yl)-4-methylpiperidine-1-carboxamide: : Lacks the pyridine-thioether linkage, resulting in different reactivity.
4-((Pyridin-2-ylthio)methyl)piperidine-1-carboxamide: : Absence of the adamantane moiety affects its physicochemical properties.
Uniqueness
N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide stands out due to its combination of rigidity from adamantane, versatile piperidine ring, and functionalizable pyridine-thioether moiety, making it a valuable compound for diverse applications.
There you have it—an in-depth look at N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide! Quite the mouthful, but also quite the remarkable compound.
Propiedades
IUPAC Name |
N-(1-adamantyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OS/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)25-7-4-16(5-8-25)15-27-20-3-1-2-6-23-20/h1-3,6,16-19H,4-5,7-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIPRYMBBYHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2577467.png)
![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)

![tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2577471.png)
![6-(2,2-dimethoxyethyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2577473.png)

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)
![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)

![3-(3,4-dimethylphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2577481.png)

![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2577484.png)


